Hexyl(dimethyl)(prop-2-en-1-yl)silane

Description

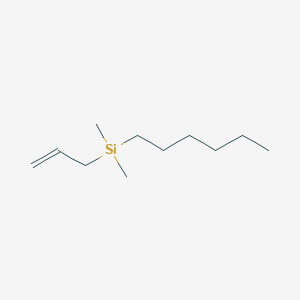

Hexyl(dimethyl)(prop-2-en-1-yl)silane is an organosilicon compound characterized by a hexyl chain (C6H13), a dimethyl group (CH3)2, and a propenyl (allyl) group (CH2CHCH2) bonded to a central silicon atom. Its molecular formula is C11H24Si, and its structure combines hydrophobic (hexyl) and reactive (propenyl) moieties. The propenyl group enables participation in polymerization or crosslinking reactions, while the hexyl chain enhances solubility in non-polar media.

Properties

CAS No. |

23755-61-5 |

|---|---|

Molecular Formula |

C11H24Si |

Molecular Weight |

184.39 g/mol |

IUPAC Name |

hexyl-dimethyl-prop-2-enylsilane |

InChI |

InChI=1S/C11H24Si/c1-5-7-8-9-11-12(3,4)10-6-2/h6H,2,5,7-11H2,1,3-4H3 |

InChI Key |

AACFQVBTKSOKSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Si](C)(C)CC=C |

Origin of Product |

United States |

Preparation Methods

Hexyl(dimethyl)(prop-2-en-1-yl)silane can be synthesized through various methods. One common synthetic route involves the reaction of hexylmagnesium bromide with dimethylchlorosilane, followed by the addition of allyl chloride. The reaction conditions typically include anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the final product’s purity .

Chemical Reactions Analysis

Hexyl(dimethyl)(prop-2-en-1-yl)silane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.

Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of silane derivatives.

Substitution: The compound can undergo substitution reactions where the prop-2-en-1-yl group is replaced by other functional groups using reagents like halogens or organometallic compounds.

Scientific Research Applications

Hexyl(dimethyl)(prop-2-en-1-yl)silane is an organosilicon compound featuring a hexyl group, two methyl groups, and a prop-2-en-1-yl group attached to a silicon atom. Its molecular formula is . This compound has potential applications in materials science, organic synthesis, and medicinal chemistry. The silicon atom can form strong bonds with oxygen and carbon, which facilitates stable siloxane linkages, crucial for material science and biological applications.

Applications

This compound has several noteworthy applications:

- Materials Science: It can be utilized in the creation of hybrid materials, such as laminating boards for printed circuit boards . Silane coupling agents improve adhesion between organic and inorganic materials, enhancing the strength and performance of glass-fiber reinforced plastics . They are also used in artificial marble, plastic magnets, and silica-immobilized bioactive compounds .

- Organic Synthesis: This compound is a versatile intermediate in various synthetic routes.

- Medicinal Chemistry: It plays a role in drug delivery systems and enhancing the functionality of biomolecules.

Interactions

Interaction studies involving this compound focus on its reactivity with various molecular targets. Understanding these interactions helps optimize its use in drug delivery systems and enhances the functionality of biomolecules.

Silane Coupling Agents

Mechanism of Action

The mechanism by which Hexyl(dimethyl)(prop-2-en-1-yl)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable compounds. This interaction is crucial in processes like hydrosilylation, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, leading to the formation of new silicon-carbon bonds .

Comparison with Similar Compounds

The following analysis compares Hexyl(dimethyl)(prop-2-en-1-yl)silane with structurally related silanes based on substituent groups, physicochemical properties, and reactivity.

Structural Analogs and Substituent Effects

| Compound Name | Substituents | Key Features | Reference ID |

|---|---|---|---|

| This compound | Hexyl (C6H13), dimethyl (CH3)2, propenyl (CH2CHCH2) | Combines hydrophobicity (hexyl) and allyl reactivity. | N/A |

| (1S)-Silane, (1,1-dimethylethyl)[(1R)-1-phenylpropoxy]-2-propenyl- | tert-butyl, phenylpropoxy, propenyl | Chiral center; enhanced steric bulk and aromatic interactions. | |

| Silane, (1,1-dimethylethyl)[(2,2-dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxy]dimethyl | tert-butyl, dioxin-oxy group | Polar dioxin group increases PSA (27.69) and lowers boiling point (78°C). | |

| Silane, (1-cyclohexyl-2-propenyl)oxydimethyl- | Cyclohexyl-propenyloxy, tert-butyl | Cyclohexyl enhances rigidity; used in stereoselective synthesis. |

Key Observations:

- Hexyl vs.

- Propenyl Reactivity : The allyl group enables thiol-ene or radical polymerization, similar to compounds with propenyloxy substituents ().

- Polar Surface Area (PSA) : Analogs with oxygen-rich groups (e.g., dioxin-oxy in ) show higher PSA (27.69) compared to the target compound, which likely has a lower PSA (~9–15) due to its alkyl-dominated structure.

Physicochemical Properties

Analysis:

- Boiling Point : The target compound’s higher boiling point compared to the dioxin-oxy analog reflects stronger van der Waals forces from the hexyl chain.

- Density : Predicted density aligns with alkylsilanes (e.g., hexamethyldisiloxane: ~0.76 g/cm³ ), though substituents like dioxin increase density .

Q & A

Q. How can researchers reconcile discrepancies between theoretical and experimental molecular geometries?

- Methodology : Compare DFT-optimized structures with XRD-derived geometries. For allyl-substituted silanes, torsional angles around the Si–C bond may differ due to crystal packing forces. Refine models using SHELXL’s restraints (e.g., DFIX for bond lengths) to align computational and experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.